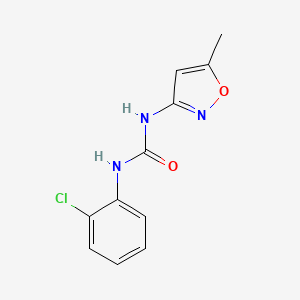
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide inhibits GABA transaminase, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to increased inhibition of neuronal activity and a reduction in excitatory neurotransmitter release.
Biochemical and Physiological Effects
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to reduce cocaine self-administration in rats. In addition, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. However, one limitation is that N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further research is needed to determine the optimal dosing and administration regimens for N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in various therapeutic applications.
Méthodes De Synthèse
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide can be synthesized by reacting 1-naphthylglycine with cyclopentylmethylsulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and obtain N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in its free form.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)20(13-18(21)19-15-9-3-4-10-15)17-12-6-8-14-7-2-5-11-16(14)17/h2,5-8,11-12,15H,3-4,9-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNTKWCFFQVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)



![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)

![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)
